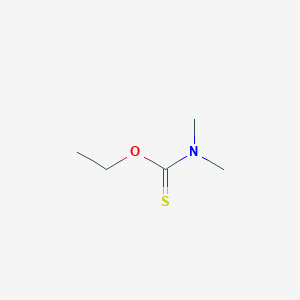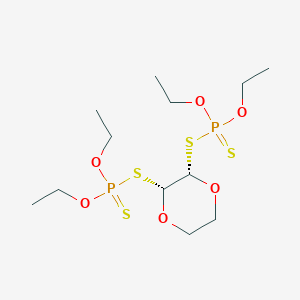
O-ethyl N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl N,N-dimethylcarbamothioate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first synthesized in 1953 and has since been used for controlling pests in agriculture and horticulture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insect pests, including aphids, thrips, mites, and caterpillars.
Mechanism Of Action
Carbaryl works by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of carbaryl is similar to that of other carbamate insecticides.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a wide range of biochemical and physiological effects on non-target organisms. It has been found to cause oxidative stress, DNA damage, and alterations in gene expression in various organisms. Additionally, carbaryl has been shown to have neurotoxic effects on mammals, including humans.
Advantages And Limitations For Lab Experiments
Carbaryl is a popular choice for lab experiments due to its effectiveness against a wide range of insect pests. It is also relatively inexpensive and easy to obtain. However, carbaryl has some limitations in lab experiments, including its potential toxicity to non-target organisms, which can affect the accuracy and reliability of the results.
Future Directions
There are several future directions for research on carbaryl. One area of research is the development of alternative insecticides that are more environmentally friendly and less toxic to non-target organisms. Another area of research is the investigation of the effects of long-term exposure to carbaryl on human health. Additionally, further research is needed to understand the mechanisms of carbaryl resistance in insects and to develop strategies for managing resistant populations.
Conclusion:
In conclusion, carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. The synthesis method of carbaryl is relatively simple and cost-effective, making it a popular choice for insect control. However, carbaryl has some limitations in lab experiments and potential toxicity to non-target organisms. Future research on carbaryl should focus on developing alternative insecticides, investigating the effects of long-term exposure on human health, and understanding the mechanisms of resistance in insects.
Synthesis Methods
Carbaryl is synthesized through the reaction of methyl isocyanate with ethyl alcohol and dimethylamine hydrochloride. The reaction produces O-ethyl N,N-dimethylcarbamate, which is then treated with sulfur to form carbaryl. The synthesis method of carbaryl is relatively simple and cost-effective, which makes it a popular choice for insect control.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific research studies to investigate its efficacy against various insect pests. Additionally, carbaryl has been studied for its effects on soil microorganisms, aquatic organisms, and birds.
properties
CAS RN |
17996-38-2 |
|---|---|
Product Name |
O-ethyl N,N-dimethylcarbamothioate |
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
O-ethyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3 |
InChI Key |
IOGFKDCIPLVNMA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)N(C)C |
Canonical SMILES |
CCOC(=S)N(C)C |
synonyms |
N,N-Dimethylthiocarbamic acid O-ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)







![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
